molecular formula C7H5BrN2O2 B3046313 6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one CAS No. 122451-00-7

6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one

Cat. No.: B3046313
CAS No.: 122451-00-7
M. Wt: 229.03 g/mol
InChI Key: JTVBGMCAIFJNKL-UHFFFAOYSA-N
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Description

6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one typically involves the bromination of a precursor compound followed by cyclization. One common method involves the use of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one as a starting material, which is then methylated under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, often utilizing automated systems to ensure consistency and efficiency. The exact methods can vary depending on the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it often involves binding to specific enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one include:

Uniqueness

What sets this compound apart is its unique combination of bromine and nitrogen atoms within the oxazolo[4,5-b]pyridine framework.

Properties

IUPAC Name

6-bromo-3-methyl-[1,3]oxazolo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2/c1-10-6-5(12-7(10)11)2-4(8)3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVBGMCAIFJNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)Br)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579708
Record name 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122451-00-7
Record name 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 4.7 g of 6-bromo-oxazolo[4,5-b]-pyridin-2(3H)-one (0.022 mole) in 90 ml of THF is added 24 ml of LiN(TMS)2 (0.024 mole) in THF. The homogenous solution is maintained under nitrogen at room temperature for 20 min., 3.03 g (0.024 mole) of dimethylsulfate is added and the reaction mixture allowed to stir overnight. The reaction mixture is then quenched with 20 ml of sat. ammonium chloride and extracted with 3×80 ml ethyl acetate.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.03 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
Quantity
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reactant
Reaction Step One
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one
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6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one
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6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one
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6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one
Reactant of Route 5
6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one
Reactant of Route 6
6-bromo-3-methyl-2H,3H-[1,3]oxazolo[4,5-b]pyridin-2-one

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